Hexylmalonic acid

Description

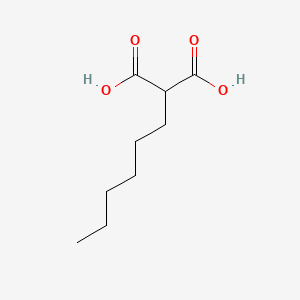

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFSMSDGKQSRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325931 | |

| Record name | Hexylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3974-36-5 | |

| Record name | Hexylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Synthesis of Hexylmalonic Acid

Microbial Production of Hexylmalonic Acid: A Focus on Streptomyces toxytricini

The bacterium Streptomyces toxytricini is a key producer of lipstatin (B1674855), and by extension, this compound. nih.govacs.org The biosynthesis of lipstatin's carbon skeleton occurs through a Claisen condensation of two fatty acid precursors: octanoic acid (an 8-carbon molecule) and tetradeca-5,8-dienoic acid (a 14-carbon molecule). nih.gov The conversion of octanoic acid into this compound is a critical step in this pathway.

Elucidation of the Acyl-CoA Carboxylase (ACCase) Complex in this compound Formation

At the heart of this compound synthesis lies the acyl-CoA carboxylase (ACCase) complex, a crucial metabolic system that catalyzes the first committed step in fatty acid and polyketide biosynthesis in various organisms. nih.govsjtu.edu.cn This enzyme complex is responsible for the α-carboxylation of acyl-CoA, creating building blocks for these essential molecules. nih.gov In Streptomyces, the ACCase is typically composed of α, β, and ε subunits. nih.gov

The ACCase functions in a two-step process. First, the α subunit, also known as biotin (B1667282) carboxylase (BC), facilitates the transfer of a CO2 molecule to a biotin moiety. nih.gov Subsequently, the β subunit, or carboxyltransferase (CT), transfers this carboxyl group to the acyl-CoA substrate. nih.gov The specificity of the ACCase complex for different acyl-CoAs is determined by the CT subunit. nih.gov In S. toxytricini, a specific ACCase complex is implicated in the carboxylation of octanoyl-CoA to form hexylmalonyl-CoA.

Role of pccB Gene Cluster and PccB Protein in Octanoic Acid Activation Leading to this compound

Research has identified a specific gene locus, the pccB gene locus, in S. toxytricini that is central to the formation of this compound. nih.govinfino.mesinobiological.com This locus contains genes encoding the subunits of an ACCase complex presumed to be involved in secondary metabolism, including accA3 (α subunit), pccB (β subunit), and pccE (ε subunit). nih.govinfino.mesinobiological.com

The PccB protein, encoded by the pccB gene, is the carboxyltransferase subunit of this complex. nih.govinfino.mesinobiological.com Studies involving the inactivation of the pccB and pccE genes have demonstrated their critical role in lipstatin biosynthesis. nih.govinfino.mesinobiological.com Disruption of these genes led to an 80% reduction in lipstatin production, while the precursor tetradeca-5.8-dienoic acid accumulated to levels 4.5 times higher than in the wild-type strain. nih.govinfino.mesinobiological.com This evidence strongly suggests that the PccB protein is directly involved in the activation of octanoic acid to produce this compound, a key step in the lipstatin biosynthetic pathway. nih.govinfino.mesinobiological.com It is proposed that the PccB-containing ACCase complex catalyzes the α-carboxylation of octanoyl-CoA, yielding hexylmalonyl-CoA. researchgate.net

| Gene | Encoded Protein/Subunit | Function in this compound Biosynthesis |

| accA3 | α subunit (Biotin Carboxylase) | Part of the ACCase complex; involved in CO2 fixation. nih.gov |

| pccB | β subunit (Carboxyltransferase) | Transfers the carboxyl group to octanoyl-CoA, forming hexylmalonyl-CoA. nih.govinfino.mesinobiological.com |

| pccE | ε subunit | A small protein that enhances the activity of the ACCase complex. nih.govnih.gov |

Integration of this compound into Lipstatin Biosynthesis

Once synthesized, hexylmalonyl-CoA serves as a direct precursor for lipstatin. acs.org The biosynthesis of the lipstatin molecule proceeds via a Claisen condensation reaction between hexylmalonyl-CoA and the other precursor, 3-hydroxy-tetradeca-5,8-dienoic acid. researchgate.netresearchgate.net Feeding experiments with isotope-labeled hexylmalonate have confirmed its incorporation into the lipstatin structure, although at a relatively low rate in those specific experimental conditions. acs.org The hexylmalonyl moiety is loaded onto an acyl carrier protein (ACP) before the condensation reaction occurs. wikipedia.org The final steps of lipstatin biosynthesis involve the esterification of an N-formyl-L-leucine group onto the polyketide backbone. researchgate.net

Biosynthesis of this compound Analogues and Related Fungal Metabolites

While Streptomyces is a key source of this compound for lipstatin, related compounds are also produced by fungi, notably Aspergillus niger.

Formation of 2-Carboxymethyl-3-hexylmaleic Acid and 2-Methylene-3-hexylbutanedioic Acid in Aspergillus niger

Aspergillus niger is known to produce a variety of secondary metabolites, including analogues of this compound. thepharmajournal.comnih.gov Among these are 2-carboxymethyl-3-hexylmaleic acid and 2-methylene-3-hexylbutanedioic acid. thepharmajournal.comresearchgate.net These compounds have been isolated from A. niger and have been shown to possess plant growth-promoting activities. thepharmajournal.comresearchgate.net The co-occurrence of these metabolites suggests a shared biosynthetic origin. researchgate.net

Chemoenzymatic Approaches for the Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis combines the selectivity and efficiency of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for the production of complex molecules like this compound and its derivatives. nih.govnih.gov This approach can lead to more sustainable and efficient synthetic routes compared to purely chemical methods by reducing the need for harsh reaction conditions and extensive protecting group chemistry. google.commdpi.com One-pot cascade processes, where multiple chemical and enzymatic reactions occur in the same vessel, further enhance efficiency by minimizing intermediate purification steps. rsc.org

Research into the chemoenzymatic synthesis of C2-alkylated malonic acids, including this compound, is driven by the potential for high stereoselectivity and improved yields. ucl.ac.uk While a standardized industrial chemoenzymatic process for this compound is not widely documented, several strategies can be envisaged based on established enzymatic reactions. These approaches often involve enzymes such as lipases and esterases, which are known for their versatility and stability. mdpi.comscielo.br

A plausible chemoenzymatic route could involve the enzymatic hydrolysis of a chemically synthesized dialkyl hexylmalonate. For instance, diethyl hexylmalonate can be produced via classical malonic ester synthesis. Subsequently, a selective enzymatic hydrolysis step using a lipase (B570770) or an esterase could yield the monoester of this compound or the free acid under controlled conditions. This avoids the harsh basic or acidic conditions typically required for chemical hydrolysis.

Another potential strategy is the lipase-catalyzed esterification of this compound. Lipases can catalyze esterification reactions in non-aqueous media. scielo.br This allows for the synthesis of various this compound esters, which are valuable intermediates. The choice of lipase and reaction conditions, such as the organic solvent and water activity, is crucial for optimizing the esterification yield. mdpi.comaminer.cn For example, immobilized lipases are often used to simplify catalyst recovery and improve stability. aminer.cn

Furthermore, engineered enzyme systems offer a promising avenue for the synthesis of this compound derivatives. Preliminary studies have explored the use of engineered Escherichia coli strains expressing enzymes like malonyl-CoA synthetase and acyltransferases for the production of substituted malonic acids. smolecule.com Such systems could be integrated into a chemoenzymatic workflow, where a biologically produced intermediate is then chemically modified.

The table below summarizes potential chemoenzymatic reaction types and the enzymes that could be employed for the synthesis of this compound and its derivatives.

| Reaction Type | Enzyme Class | Substrate(s) | Product(s) | Potential Advantages |

| Selective Hydrolysis | Lipase, Esterase | Diethyl hexylmalonate | Monoethyl hexylmalonate, this compound | Mild reaction conditions, high selectivity. |

| Esterification | Lipase | This compound, Alcohol | This compound ester | Synthesis of diverse derivatives, enzyme recyclability. |

| Transesterification | Lipase | This compound ester, Alcohol | Different this compound ester | Alteration of ester functionality under mild conditions. |

While dedicated research on the chemoenzymatic synthesis of this compound is still emerging, the principles from related studies on alkylmalonic acids and other complex organic molecules demonstrate the significant potential of this approach. ucl.ac.uksjsu.edu The combination of enzymatic selectivity and chemical synthesis offers a flexible and powerful platform for accessing a variety of this compound derivatives for diverse applications.

Mechanistic and Kinetic Investigations of Hexylmalonic Acid Transformations

Decarboxylation Pathways of n-Hexylmalonic Acid: Kinetic and Thermodynamic Analysis

The decarboxylation of n-hexylmalonic acid, the process of removing a carboxyl group, has been a subject of detailed kinetic and thermodynamic study. acs.orgacs.org This reaction typically proceeds upon heating and results in the formation of a monocarboxylic acid and carbon dioxide. masterorganicchemistry.com The mechanism is believed to involve a cyclic transition state, leading to an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.commasterorganicchemistry.com

Solvent Effects on the Decarboxylation Rate and Mechanism

The solvent plays a critical role in the decarboxylation of n-hexylmalonic acid, influencing both the rate and the mechanism of the reaction. Studies have shown that the rate of decarboxylation is affected by the solvent's polarity, basicity, and molar volume. researchgate.netresearchgate.net

Research on the decarboxylation of n-hexylmalonic acid in various polar solvents, including glycols, alcohols, and amines, has revealed significant solvent effects. researchgate.net In a study involving twelve different polar liquids, it was observed that the inductive effect of the n-hexyl group leads to an inversion in the order of increasing activation energy with the increasing molecular weight of the homologous solvent series. researchgate.net For instance, in a series of alcohols, the rate of decarboxylation changes with the solvent, and a linear relationship between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) has been noted. researchgate.net

The table below presents the rate constants for the decarboxylation of n-hexylmalonic acid in three different glycol solvents at various temperatures. acs.org

Table 1: Rate Constants for the Decarboxylation of n-Hexylmalonic Acid in Glycols

| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ sec⁻¹) |

|---|---|---|

| Ethylene Glycol | 110.0 | 4.89 |

| 120.0 | 12.5 | |

| 130.0 | 30.7 | |

| 140.0 | 72.4 | |

| 1,3-Butanediol | 110.0 | 6.03 |

| 120.0 | 15.6 | |

| 130.0 | 38.8 | |

| 140.0 | 92.0 | |

| 1,4-Butanediol | 110.0 | 6.82 |

| 120.0 | 17.7 | |

| 130.0 | 44.0 |

This table is interactive. You can sort and filter the data.

The data indicates that at a given temperature, the rate of decarboxylation increases as the distance between the two hydroxyl groups in the glycol solvent increases. acs.org

The choice of solvent can significantly impact the reaction mechanism. While a concerted, cyclic transition state is often proposed, the possibility of a charged intermediate cannot be entirely ruled out, especially in highly polar solvents. masterorganicchemistry.com However, the lack of a significant rate acceleration in solvents with high dielectric constants supports the cyclic model. masterorganicchemistry.com

Comparative Studies with Other Malonic Acid Derivatives

Comparing the decarboxylation of n-hexylmalonic acid with other malonic acid derivatives provides valuable insights into the electronic and steric effects of substituents. The average change in the enthalpy of activation per methylene (B1212753) group for the decarboxylation of n-hexylmalonic acid in amines has been compared with values for other acids like malonic acid, oxanilic acid, oxalic acid, cinnamalmalonic acid, and benzylmalonic acid. researchgate.net It was found that these values are exact multiples of the absolute magnitude of the value for malonic acid. researchgate.net

Studies on the decarboxylation of various malonic acid derivatives have shown that the reaction is general for this class of compounds. masterorganicchemistry.com However, the rate can be influenced by the nature of the substituent. For example, aryl-substituted malonic acids are particularly prone to hydrodecarboxylation, likely due to the stabilization of the resulting radical. nih.gov Alkyl-substituted malonic acids, like hexylmalonic acid, are also viable substrates for decarboxylation, though they may require longer reaction times. nih.gov

Reaction Mechanisms Involving this compound in Synthetic Contexts

This compound and its derivatives are important intermediates in organic synthesis, particularly in the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids. wikipedia.orgchemistrysteps.comlibretexts.org

Malonic Acid-Mediated Acylation: Mechanistic Insights

Malonic acid and its derivatives can be used for the acylation of amines, a reaction that proceeds through a ketene (B1206846) intermediate. nih.gov In this process, the malonic acid derivative is activated, often with a coupling agent, to form a reactive ketene, which then acylates the target amine. nih.gov This method has been shown to be highly efficient for the synthesis of various acyl peptides. nih.gov

While specific studies focusing solely on this compound-mediated acylation are not extensively detailed in the provided search results, the general mechanism for malonic acid-mediated acylation is well-established. nih.gov Density functional theory (DFT) studies support a kinetically favorable concerted mechanism for the formation of carbon dioxide and the ketene, which leads to the thermodynamically stable acylated product. nih.gov This methodology has been successfully applied using various alkyl, phenyl, and benzyl (B1604629) malonic acids, suggesting its applicability to this compound as well. nih.gov

Elucidation of Intermediates in Reactions involving this compound

The primary reaction intermediate in the synthesis of substituted carboxylic acids from this compound derivatives (specifically, its esters) is a resonance-stabilized enolate. masterorganicchemistry.comsmolecule.com In the malonic ester synthesis, a strong base is used to deprotonate the α-carbon of the diethyl hexylmalonate, generating this enolate. smolecule.comvulcanchem.com This nucleophilic intermediate then reacts with an alkyl halide in an SN2 reaction to form the alkylated product. masterorganicchemistry.comlibretexts.org

Subsequent hydrolysis of the ester groups yields the substituted malonic acid derivative, which can then be decarboxylated upon heating to give the final carboxylic acid. masterorganicchemistry.comsmolecule.com The decarboxylation step itself proceeds through a cyclic enol intermediate. masterorganicchemistry.commasterorganicchemistry.com

In the context of acylation reactions, the key intermediate is the corresponding ketene, formed from the this compound precursor. nih.gov This highly reactive ketene is then trapped by a nucleophile, such as an amine, to yield the acylated product. nih.gov

Metabolic Roles and Biological Implications of Hexylmalonic Acid and Its Congeners

Position of Hexylmalonic Acid within Secondary Metabolism Pathways

This compound is recognized as a key intermediate within specific secondary metabolic pathways, particularly in microorganisms. It is not a common metabolite in primary metabolism, which involves processes essential for immediate survival, such as glycolysis or the citric acid cycle. researchgate.net Instead, its formation is associated with the biosynthesis of specialized compounds. researchgate.net

The most well-documented role of this compound is as a precursor in the biosynthesis of lipstatin (B1674855), a potent inhibitor of pancreatic lipase (B570770) produced by the bacterium Streptomyces toxytricini. researchgate.netnih.gov The carbon skeleton of lipstatin is constructed via a Claisen condensation reaction between two fatty acid-derived precursors: an 8-carbon unit (octanoic acid) and a 14-carbon unit. researchgate.net this compound is derived from the octanoic acid moiety during this pathway. researchgate.netnih.gov

The formation of this compound falls under the broader category of the malonic acid pathway, which is a significant route for the biosynthesis of various secondary metabolites, including flavonoids and waxes in plants and other compounds in bacteria and fungi. researchgate.netuobabylon.edu.iq In the context of lipstatin synthesis, the pathway involves the activation of octanoic acid, which is then converted into this compound, a crucial building block for the final lipstatin structure. researchgate.netnih.gov Similarly, in the fungus Aspergillus niger, this compound is related to a pathway that produces other alkyl citric acids like hexylitaconic acid. core.ac.uk

Functional Characterization of Enzymes Modulating this compound Levels

The modulation of this compound levels is primarily understood through the enzymatic machinery involved in its biosynthesis. The key enzymatic step is the carboxylation of a hexyl-group precursor, which is derived from octanoic acid. This reaction is catalyzed by a multi-subunit enzyme complex known as acyl-CoA carboxylase (ACCase). nih.gov

In Streptomyces toxytricini, a specific gene locus, the pccB gene cluster, has been identified as essential for this conversion. researchgate.net This cluster encodes the subunits of an ACCase complex presumed to be involved in secondary metabolism. nih.gov The core components of this enzymatic system include:

A biotin (B1667282) carboxylase (BC) subunit: Encoded by the accA3 gene, this component catalyzes the ATP-dependent carboxylation of the biotin prosthetic group. nih.gov

A carboxyltransferase (CT) subunit: Encoded by the pccB gene, this β-subunit is responsible for transferring the carboxyl group from biotin to the acyl-CoA substrate, in this case, a derivative of octanoic acid, to form a hexylmalonyl-CoA intermediate. researchgate.netnih.gov

An epsilon subunit: Encoded by the pccE gene, this small protein is also part of the complex. nih.gov

Experimental inactivation of the pccB and pccE genes in S. toxytricini resulted in a significant (up to 80%) reduction in lipstatin production. This demonstrates the critical role of this ACCase complex in synthesizing the this compound precursor required for the final product. nih.gov The process is analogous to the action of other carboxylases, such as propionyl-CoA carboxylase, which carboxylates propionyl-CoA to form methylmalonyl-CoA. nih.gov

Table 1: Enzymes Involved in this compound Biosynthesis in S. toxytricini

| Gene | Encoded Protein/Subunit | Function in this compound Synthesis |

| accA3 | Biotin Carboxylase (BC) | Catalyzes the carboxylation of the biotin cofactor. nih.gov |

| pccB | Carboxyltransferase (CT) | Transfers the carboxyl group to the octanoic acid derivative, forming the hexylmalonyl intermediate. researchgate.netnih.gov |

| pccE | Epsilon subunit of ACCase | A small protein subunit of the acyl-CoA carboxylase complex. nih.gov |

Comparative Analysis with Other Branched-Chain Dicarboxylic Acids in Metabolic Contexts (e.g., Ethylmalonic Acid)

This compound belongs to the family of branched-chain dicarboxylic acids. A comparative analysis with other members of this class, such as ethylmalonic acid, reveals significant differences in their metabolic origins, roles, and implications.

Ethylmalonic acid is a well-characterized metabolite in human physiology and pathology. It is considered a branched fatty acid and is typically found at low levels in blood and urine. hmdb.ca Its accumulation, a condition known as ethylmalonic aciduria, is a key biomarker for certain inborn errors of metabolism. hmdb.canih.gov This accumulation often results from the inefficient oxidation of short-chain fatty acids, specifically butyryl-CoA. nih.gov Enzymes like acetyl-CoA carboxylase and propionyl-CoA carboxylase can act on butyryl-CoA as an alternative substrate, carboxylating it to form ethylmalonyl-CoA, which is then hydrolyzed to ethylmalonic acid. nih.gov Therefore, elevated ethylmalonic acid is often indicative of a metabolic bottleneck, such as a deficiency in the short-chain acyl-CoA dehydrogenase (SCAD) enzyme. nih.gov

In contrast, this compound is not typically associated with human metabolic disorders. Its known role is highly specific as an intermediate in the microbial biosynthesis of secondary metabolites like lipstatin. researchgate.netnih.gov Its synthesis is a deliberate step in a specialized pathway, catalyzed by a dedicated acyl-CoA carboxylase complex acting on an octanoic acid derivative. nih.gov While both acids are dicarboxylic and feature an alkyl branch, their metabolic contexts are distinct. Ethylmalonic acid often represents a "metabolic overflow" or proofreading byproduct in primary fatty acid and amino acid metabolism, whereas this compound is a tailored building block for secondary metabolism in certain microorganisms. researchgate.netnih.govnih.gov

Table 2: Comparative Analysis of this compound and Ethylmalonic Acid

| Feature | This compound | Ethylmalonic Acid |

| Structure | Dicarboxylic acid with a C6 alkyl (hexyl) branch. | Dicarboxylic acid with a C2 alkyl (ethyl) branch. hmdb.ca |

| Primary Precursor | Octanoic Acid derivative. researchgate.netnih.gov | Butyryl-CoA. nih.govnih.gov |

| Metabolic Context | Intermediate in microbial secondary metabolism (e.g., lipstatin biosynthesis). researchgate.net | Byproduct of primary fatty acid and amino acid metabolism in mammals. nih.govnih.gov |

| Enzymatic Origin | Synthesized by a specific acyl-CoA carboxylase complex (e.g., PccB) in bacteria. nih.gov | Formed by the side-activity of acetyl-CoA carboxylase and propionyl-CoA carboxylase. nih.gov |

| Biological Implication | Serves as a biosynthetic precursor to other molecules. researchgate.net | Accumulation (ethylmalonic aciduria) is a biomarker for inborn errors of metabolism in humans. hmdb.canih.govnih.gov |

Advanced Spectroscopic and Chromatographic Methodologies for Hexylmalonic Acid Analysis

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of dicarboxylic acids like hexylmalonic acid. wikipedia.org This method combines the separation capabilities of HPLC with the sensitive and selective detection of MS, making it ideal for analyzing complex biological and environmental samples. wikipedia.org

For the qualitative and quantitative analysis of this compound, HPLC-MS offers significant advantages. The HPLC component separates this compound from other components in a mixture based on its chemical properties and interaction with the stationary and mobile phases. mpi-bremen.demeasurlabs.com The separated analyte then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification. wikipedia.orgmpi-bremen.de

Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. oup.com In this technique, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and allows for accurate quantification even at low concentrations. oup.comnih.gov The use of internal standards, such as isotopically labeled versions of the analyte (e.g., d3-methylmalonic acid), is a common practice to ensure accuracy and account for any sample loss during preparation. thermofisher.com

The choice of ionization technique is critical for the successful analysis of dicarboxylic acids. Electrospray ionization (ESI) is a commonly employed method, often in the negative ion mode, to deprotonate the carboxylic acid groups. researchgate.net However, atmospheric pressure ionization (API) techniques in the positive ion mode can also be utilized, particularly after esterification of the dicarboxylic acid. google.com

Recent advancements in HPLC-MS methods have focused on improving sensitivity and throughput. For instance, methods have been developed for the selective analysis of dicarboxylic acids that exploit the high specificity of tandem mass spectrometry and differences in fragmentation patterns of isomers. oup.com The development of robust and scientifically validated LC-MS methodologies allows for the precise quantification of organic acids by monitoring the mass-to-charge ratios of their deprotonated negative ions. mdpi.com

Table 1: Key Parameters in HPLC-MS Analysis of Dicarboxylic Acids

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The material packed in the HPLC column that interacts with the analytes. | The choice of a suitable stationary phase, such as a mixed-mode column, can provide good retention and resolution for organic acids. lcms.cz |

| Mobile Phase | The solvent that carries the analytes through the column. | The composition, pH, and ionic strength of the mobile phase significantly impact the retention and selectivity of dicarboxylic acids. lcms.cz |

| Ionization Source | The component of the mass spectrometer that converts analyte molecules into ions. | Electrospray ionization (ESI) in negative mode is often used for dicarboxylic acids, though positive mode ESI after derivatization is also effective. researchgate.netgoogle.com |

| Mass Analyzer | The part of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) and high-resolution mass spectrometers like Orbitrap are commonly used for targeted and untargeted analysis, respectively. nih.gov |

| Detection Mode | The method used to detect and quantify the ions. | Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode for quantitative analysis in tandem MS. oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical tool for the structural elucidation of organic molecules, including this compound. mdpi.comlibretexts.org It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), allowing for precise molecular characterization. mdpi.comnih.gov

NMR is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org These frequencies, known as chemical shifts, are highly sensitive to the local electronic structure, providing a unique fingerprint of the molecule. nih.gov

¹H-NMR and ¹³C-NMR Applications in Tracing this compound Metabolites

One-dimensional (1D) ¹H-NMR and ¹³C-NMR are fundamental techniques for characterizing this compound and its metabolites. mdpi.com

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. libretexts.org This is invaluable for identifying specific proton environments within this compound and its metabolic derivatives. mdpi.com

¹³C-NMR spectroscopy offers a much wider range of chemical shifts compared to ¹H-NMR, making it highly sensitive to small structural changes. nih.gov This is particularly useful for distinguishing between isomers and identifying the carbon backbone of metabolites.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous structural assignment. nih.gov

HSQC correlates the chemical shifts of protons directly bonded to carbons, allowing for the assignment of protonated carbons. nih.govhmdb.ca

HMBC reveals correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure by connecting different functional groups. nih.gov

By analyzing the unique patterns of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can trace the metabolic fate of this compound in biological systems. rsc.org

Table 2: Representative NMR Data for Malonic Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| Malonic Acid ¹H | ~3.4 | singlet | The two methylene (B1212753) protons are chemically equivalent. |

| Malonic Acid ¹³C | ~41 (CH₂) | Chemical shifts can vary with solvent and pH. | |

| ~171 (COOH) | |||

| Ethylmalonic Acid ¹H | ~1.0 (CH₃) | triplet | |

| ~2.1 (CH₂) | quartet | ||

| ~3.3 (CH) | triplet | ||

| Ethylmalonic Acid ¹³C | ~12 (CH₃) | ||

| ~25 (CH₂) | |||

| ~52 (CH) | |||

| ~174 (COOH) |

Note: The chemical shifts provided are approximate and can vary based on experimental conditions. Data is illustrative for malonic and ethylmalonic acid to provide context for substituted malonic acids like this compound.

Isotope-Assisted NMR for Pathway Elucidation

Isotope-assisted NMR is a powerful technique for tracing metabolic pathways and determining metabolic fluxes. nih.gov This method involves introducing a stable isotope, such as ¹³C or ¹⁵N, into a molecule of interest and following its incorporation into downstream metabolites using NMR. nih.gov

For elucidating pathways involving this compound, a ¹³C-labeled precursor could be introduced into a biological system. By analyzing the ¹³C-NMR spectra of the resulting metabolites, researchers can identify which molecules are derived from the labeled precursor and determine the specific positions of the ¹³C label. nih.gov This provides direct evidence for metabolic connections and can help to unravel complex biochemical networks. nih.gov

The combination of isotope labeling with advanced NMR techniques like 2D HSQC significantly enhances sensitivity and resolution, allowing for the detection and quantification of a large number of metabolites in complex biological mixtures. nih.gov

Targeted Metabolomics Approaches for this compound Profiling in Biological Matrices

Targeted metabolomics focuses on the measurement of a predefined set of known metabolites, such as this compound, in biological samples. This approach offers high sensitivity and quantitative accuracy, making it well-suited for biomarker discovery and validation. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for targeted metabolomics. nih.gov The methodology typically involves:

Sample Preparation : Extraction of metabolites from biological matrices like plasma, urine, or tissue. nih.gov This often includes protein precipitation and liquid-liquid extraction to isolate the compounds of interest. nih.govlongdom.org

Chromatographic Separation : Separation of the target metabolites using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov

Mass Spectrometric Detection : Highly selective and sensitive detection using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode. nih.gov

Targeted assays allow for absolute quantification of metabolites through the use of internal and external standards. For dicarboxylic acids like this compound, which may be present at low concentrations in biological fluids, targeted methods provide the necessary sensitivity for accurate measurement. longdom.org

Several platforms and kits are commercially available for broad metabolic and lipid profiling, which can include dicarboxylic acids. thermofisher.com These standardized solutions offer reproducibility and high throughput for analyzing large numbers of samples. thermofisher.com

Advancements in Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for chromatographic and mass spectrometric analysis. longdom.org For dicarboxylic acids like this compound, derivatization can significantly enhance sensitivity, improve chromatographic peak shape, and increase ionization efficiency. longdom.orgwelch-us.com

Several derivatization strategies are employed for the analysis of dicarboxylic acids:

Esterification : Conversion of the carboxylic acid groups to esters (e.g., methyl, butyl, or trimethylsilyl (B98337) esters) makes the molecule less polar and more volatile, which is particularly beneficial for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. oup.comresearchgate.net This also improves their behavior in reversed-phase HPLC. welch-us.com

Charge-Reversal Derivatization : This strategy involves reacting the carboxylic acid groups with a reagent that introduces a permanent positive charge. longdom.org For example, derivatization with dimethylaminophenacyl bromide (DmPABr) reverses the polarity of dicarboxylic acids from negative to positive, enhancing their detection in the positive ion mode of LC-MS/MS. longdom.org This can lead to a more than 1000-fold increase in sensitivity compared to some GC-MS methods. longdom.org

Hydrazone Formation : Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to derivatize dicarboxylic acids, forming hydrazone derivatives that are amenable to LC-MS quantification. nih.govresearchgate.net This method has been shown to greatly improve sensitivity, quantitation accuracy, and peak shape. nih.govresearchgate.net

The choice of derivatization reagent and method depends on the specific analytical technique being used and the nature of the sample matrix. nih.govresearchgate.net Pre-column derivatization is a widely used approach that offers good control over reaction conditions and reproducibility. welch-us.com

Table 3: Comparison of Derivatization Strategies for Dicarboxylic Acid Analysis

| Derivatization Strategy | Reagent Example | Analytical Technique | Advantages |

| Esterification | Butanolic HCl, BF₃/alcohol, BSTFA | GC-MS, HPLC-MS | Increases volatility, improves chromatographic behavior. oup.comresearchgate.net |

| Charge-Reversal | Dimethylaminophenacyl Bromide (DmPABr) | LC-MS/MS | Significantly enhances sensitivity in positive ion mode. longdom.org |

| Hydrazone Formation | 3-Nitrophenylhydrazine (3NPH) | LC-MS/MS | Improves sensitivity, accuracy, and peak shape. nih.govresearchgate.net |

| Cationic Derivatization | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | LC-MS/MS | Increases limits of identification by one to two orders of magnitude. nih.gov |

Computational Chemistry and Bioinformatics in Hexylmalonic Acid Research

Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States in Decarboxylation

The decarboxylation of malonic acid derivatives is a chemically significant reaction, and understanding its mechanism is crucial for controlling chemical syntheses. While experimental studies have explored the kinetics of hexylmalonic acid decarboxylation in both molten and solution states acs.org, computational methods like Density Functional Theory (DFT) are essential for elucidating the detailed reaction pathway, energetics, and the structure of transition states.

DFT has proven to be a powerful tool for investigating the mechanisms of ketonic decarboxylation of various carboxylic acids. nih.gov Such studies can consider different potential reaction pathways, such as those involving a β-keto acid intermediate or a concerted mechanism where carbon-carbon bond formation and carbon dioxide elimination occur simultaneously. nih.gov For instance, in studies of other carboxylic acids, DFT calculations have successfully identified the kinetically favored mechanism by comparing the activation energies of different proposed pathways. nih.gov

A typical computational investigation of a decarboxylation reaction involves:

Modeling Reactants, Products, and Intermediates: Building accurate 3D models of the starting acid, potential intermediates, and final products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Reaction Energetics: Determining the free energy changes (ΔG), enthalpy changes (ΔH), and activation energies (Ea) for each step in the proposed mechanism.

These computational approaches have been successfully applied to study the decarboxylation of complex molecules like acidic cannabinoids, where a pseudo-first-order reaction mechanism was modeled. nih.gov Although specific DFT studies detailing the reaction energetics and transition states for the decarboxylation of this compound are not widely published, the established methodologies provide a clear framework for future computational investigations into its reaction mechanism. rsc.org

Molecular Modeling of Enzyme-Substrate Interactions involving this compound

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are vital for understanding how a molecule like this compound or its derivatives might interact with biological targets like enzymes. mdpi.com These methods predict the binding pose and affinity of a ligand within an enzyme's active site, providing insights into its potential biological activity. ekb.egnih.gov

While specific studies on this compound are limited, research on structurally related compounds provides valuable examples of this approach. For instance, a derivative, Carbomethyl-3-hexylmaleic acid , was investigated as a potential inhibitor of the Main Protease (Mpro) of the SARS-CoV-2 virus. nih.gov Molecular docking studies predicted its binding interactions within the Mpro active site. nih.gov

The general workflow for such a study involves several key steps:

Preparation of Structures: Obtaining or building 3D structures of the ligand (e.g., this compound derivative) and the target protein. sci-hub.se

Molecular Docking: Using algorithms like AutoDock Vina to predict the most likely binding poses of the ligand in the enzyme's active site and to calculate a docking score, which estimates binding affinity. nih.govsci-hub.se

Analysis of Interactions: Visualizing the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues. ekb.egsci-hub.se

Molecular Dynamics (MD) Simulation: Running simulations to assess the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.comsci-hub.se

The following table summarizes the findings from a molecular docking study of Carbomethyl-3-hexylmaleic acid with SARS-CoV-2 Mpro. nih.gov

| Feature | Finding |

| Ligand | Carbomethyl-3-hexylmaleic acid |

| Target Enzyme | Main Protease (Mpro) of SARS-CoV-2 |

| Docking Score | -7.0 kcal/mol |

| Predicted Hydrogen Bonds | Gly143, Ser144, Cys145, His163, His164, Glu166 |

| Other Predicted Interactions | Carbon-hydrogen bond with Met165; Pi-Alkyl interaction with Leu27 |

These computational predictions are crucial for guiding the design and synthesis of new, more potent enzyme inhibitors. nih.gov

Bioinformatics Analysis of Gene Clusters Associated with this compound Biosynthesis

Bioinformatics is essential for identifying the genetic basis for the production of natural products in organisms like fungi and bacteria. revista-agroproductividad.org The genes required for the biosynthesis of a specific secondary metabolite are often located together in the genome in what is known as a Biosynthetic Gene Cluster (BGC). core.ac.ukjmicrobiol.or.kr Tools like antiSMASH and ClusterFinder are used to scan entire genomes to find these BGCs. nih.govnih.gov

Research into the fungus Aspergillus niger has utilized bioinformatics to characterize its secondary metabolite production. core.ac.uk This work led to the discovery of a BGC responsible for producing a family of alkyl citric acids. While this compound itself was not the primary focus, the study identified the gene cluster for closely related compounds, including hexylitaconic acid and 2-carboxymethyl-3-hexylmaleic acid . core.ac.uk

The process of identifying and characterizing such a BGC involves:

Genome Sequencing: Obtaining the complete DNA sequence of the organism.

BGC Prediction: Using bioinformatics software to identify potential BGCs based on the presence of key "signature" enzymes, such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS). nih.gov

Gene Cluster Annotation: Functionally annotating the genes within the predicted cluster to hypothesize a biosynthetic pathway. core.ac.uk

Experimental Validation: Using genetic manipulation (e.g., gene overexpression or knockout) and analytical chemistry (e.g., mass spectrometry, NMR) to confirm the link between the BGC and the produced metabolites. core.ac.ukjmicrobiol.or.kr

In the study of A. niger, overproducing a transcription factor within the identified cluster led to the accumulation of specific compounds, confirming the function of the BGC. core.ac.uk The researchers were able to reconstruct the biosynthetic pathway for the identified alkyl citrates and successfully predicted the accumulation of early pathway precursors after genetic modifications. core.ac.uk

| Compounds Associated with the Alkyl Citric Acid BGC in A. niger |

| Hexylitaconic acid |

| 2-Carboxymethyl-3-hexylmaleic acid |

| 2-Hexylcitric acid |

| Tensyuic acids |

This integration of bioinformatics and experimental work is a powerful strategy for discovering novel natural products and understanding their complex biosynthetic origins. revista-agroproductividad.orgjmicrobiol.or.kr

Future Research Trajectories and Applied Perspectives for Hexylmalonic Acid

Exploration of Novel Biosynthetic Routes and Unidentified Metabolic Enzymes

The primary known biosynthetic pathway for hexylmalonic acid is within the production of the pancreatic lipase (B570770) inhibitor, lipstatin (B1674855), by the bacterium Streptomyces toxytricini. researchgate.netresearchgate.netnih.gov This pathway involves the carboxylation of an octanoic acid derivative.

Established Biosynthetic Locus: In S. toxytricini, a specific gene locus is responsible for the conversion of octanoic acid into this compound. nih.govresearchgate.net This locus contains genes encoding for an acyl-coenzyme A (CoA) carboxylase (ACCase) complex. nih.gov This complex is a key metabolic system that catalyzes the first committed step in the biosynthesis of many fatty acids and polyketides. nih.gov The essential genes identified in this cluster include:

pccB : Encodes the β subunit (carboxyltransferase) of the ACCase complex. nih.govresearchgate.net

accA3 : Encodes the α subunit (biotin carboxylase) of the ACCase. nih.govresearchgate.net

pccE : Encodes a small ε subunit of the enzyme complex. nih.govresearchgate.net

Studies involving the inactivation of the pccB and pccE genes resulted in a significant reduction (up to 80%) in lipstatin production, directly implying that the PccB-containing ACCase is involved in the synthesis of this compound from octanoic acid. nih.govresearchgate.netinfino.me

Future Exploration: While the S. toxytricini pathway is the most well-documented, this compound derivatives have been identified in other microorganisms, suggesting the existence of alternative or unidentified biosynthetic routes. For instance, compounds like 2-carboxymethyl-3-hexylmaleic acid and 2-carboxymethyl-3-n-hexylmaleic acid have been found in fungi such as Aspergillus niger and Muscodor yucatanensis. core.ac.ukresearchgate.netresearchgate.net The discovery of these related alkyl citric acids points toward uncharacterized metabolic pathways. core.ac.uk Future research could focus on genome mining of these and other organisms to identify novel polyketide synthase (PKS) or fatty acid synthase (FAS) gene clusters that may be responsible for their production. core.ac.uk Identifying new enzymes, such as novel α-keto decarboxylases or synthases, could reveal entirely new mechanisms for generating this chemical scaffold in nature. nih.gov

Biotechnological Engineering for Enhanced Production or Derivatization of this compound

The known genetic basis for this compound production in S. toxytricini provides a clear starting point for biotechnological applications. Metabolic engineering and synthetic biology offer powerful tools to enhance production yields and create novel derivatives. d-nb.info

Enhanced Production: Given that the ACCase complex encoded by the pccB locus is critical for this compound synthesis, overexpression of these genes (pccB, accA3, pccE) is a primary strategy for increasing flux towards this intermediate. nih.govresearchgate.net Further enhancement could be achieved through:

Host Engineering: Transferring the biosynthetic gene cluster from S. toxytricini into a more tractable and industrially robust host, such as Escherichia coli or Saccharomyces cerevisiae, which are commonly used as microbial cell factories. d-nb.infomdpi.com

Pathway Optimization: Increasing the precursor supply of octanoyl-CoA and biotin (B1667282) within the production host to ensure the ACCase complex is not substrate-limited. nih.gov

Process Optimization: Developing high-yield fermentation processes using engineered oleaginous yeasts, which are natural producers of long-chain dicarboxylic acids and can be engineered for specific outputs. nih.gov

Engineered Derivatization: Beyond increasing yield, biotechnology allows for the creation of novel molecules based on the this compound structure. d-nb.info

Combinatorial Biosynthesis: Once a heterologous pathway is established, enzymes within the pathway can be swapped with analogues from other organisms to potentially alter the final product. d-nb.info

Precursor-Directed Biosynthesis: Feeding the engineered microbial culture with unnatural substrates, such as derivatized fatty acid precursors instead of octanoic acid, could lead to the production of novel this compound analogues. d-nb.info This strategy has been successfully used to create new-to-nature pigments and could be applied here. d-nb.info

Artificial Pathway Design: A more ambitious approach involves designing entirely new biosynthetic routes to this compound or its derivatives. nih.govresearchgate.net This could involve combining enzymes from different metabolic pathways to create a custom production line for a specific target molecule. researchgate.net

Broader Understanding of this compound's Ecological and Physiological Roles

The full scope of this compound's roles in nature is not yet fully understood. Its function is often considered only in the context of being a building block for more complex secondary metabolites. researchgate.net However, the molecule and its close derivatives may have independent biological activities.

Ecological Roles: Secondary metabolites often serve ecological functions, such as defense or communication. nih.gov Derivatives of this compound have been shown to possess such activities.

Antifungal Activity: 2-Carboxymethyl-3-hexylmaleic acid anhydride (B1165640), isolated from the endozoic fungus Aspergillus tubingensis, displayed inhibitory effects against the fungus Neurospora crassa. nih.govmdpi.commdpi.com This suggests a role in microbial competition, where one fungus produces a compound to inhibit the growth of another.

Plant Growth Promotion: In a study on Aspergillus niger, the related compounds 2-carboxymethyl 3-n-hexyl maleic acid and 2-methylene-3-hexylbutanedioic acid were found to improve seed germination and vigor in cauliflower seedlings. researchgate.net Specifically, one compound enhanced shoot length while the other had a greater effect on root length and biomass, indicating a potential role in symbiotic or pathogenic plant-fungus interactions. researchgate.net

Insecticidal Properties: The compound 2-Carboxymethyl-3-n-hexylmaleic acid anhydride was identified among the secondary metabolites of Talaromyces atroroseus, a fungus whose extracts showed toxic effects against the cotton mealybug, Phenacoccus solenopsis.

Physiological Roles: Within the producing organism, the primary physiological role of this compound is as a dedicated precursor for specialized metabolism. nih.gov In S. toxytricini, its synthesis is a committed step for producing lipstatin. nih.gov The diversion of fatty acid metabolism to create this specific building block highlights its importance to the organism's secondary metabolism. nih.gov While direct physiological roles in other contexts are less clear, the chemical reactivity of this compound, such as its decarboxylation, has been a subject of chemical studies, indicating its potential to participate in various biochemical reactions. researchgate.net Furthermore, synthetic derivatives of related structures like 2-ethyl-2-hexylmalonic acid are explored in patents for applications in organic synthesis and polymer chemistry, hinting at the versatile chemical nature of this molecular backbone. ontosight.ai

Q & A

Q. What are the most reliable analytical methods for detecting hexylmalonic acid in biological matrices?

To detect this compound, researchers should prioritize liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. Key methodological considerations include:

- Sample preparation : Use solid-phase extraction (SPE) to reduce matrix interference .

- Chromatographic conditions : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate buffer) to enhance peak resolution .

- Calibration : Validate linearity across expected physiological ranges (e.g., 0.1–50 µM) with internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Quality control : Include replicate analyses and spike-recovery experiments to ensure precision (±15% CV) and accuracy (85–115% recovery) .

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

Data contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or analytical protocols. To address this:

- Cross-validate findings : Compare results across multiple models (e.g., hepatocytes, animal tissues, and human plasma) .

- Systematic reviews : Use frameworks like PRISMA to synthesize evidence and identify methodological biases .

- Isotopic tracing : Employ C-labeled this compound to track metabolic flux and confirm pathway specificity .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in mitochondrial dysfunction?

Advanced studies require a multi-omics approach:

- Transcriptomics : Use RNA-seq to identify genes differentially expressed under this compound exposure (e.g., ACOX1 or CPT1A in β-oxidation) .

- Metabolomics : Pair LC-MS with pathway enrichment tools (e.g., MetaboAnalyst) to map metabolite perturbations .

- Functional assays : Measure mitochondrial membrane potential (JC-1 staining) and ATP production rates in treated vs. untreated cells .

- Controls : Include cells with pharmacologically inhibited β-oxidation (e.g., etomoxir) to isolate this compound-specific effects .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

Reproducibility issues often stem from inconsistent reaction conditions or characterization methods. Mitigate these by:

- Detailed protocols : Document catalyst loadings (e.g., Pd/C ratios), solvent purity, and reaction timescales .

- Spectroscopic validation : Use H/C NMR and high-resolution MS to confirm derivative structures .

- Batch testing : Compare yields across ≥3 independent syntheses to assess variability .

- Open data : Share raw spectra and chromatograms in supplementary materials for peer verification .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude artifacts from technical errors .

- Multi-variable adjustments : Use ANCOVA to control for covariates like cell viability or baseline metabolite levels .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound-protein interactions?

- Docking validation : Compare in silico binding energies (AutoDock Vina) with surface plasmon resonance (SPR) data .

- Molecular dynamics (MD) : Simulate interactions over ≥100 ns to assess stability beyond static docking .

- Experimental controls : Include known inhibitors/activators to benchmark predicted binding affinities .

Tables for Methodological Reference

Q. Table 1. Common Detection Methods for this compound

| Method | LOD (µM) | Matrix | Key Reference |

|---|---|---|---|

| LC-MS/MS | 0.05 | Human plasma | |

| GC-MS | 0.2 | Urine | |

| HPLC-UV | 1.0 | Cell lysate |

Q. Table 2. Stability of this compound Under Storage Conditions

| Temperature | pH | Degradation (%/24h) | Reference |

|---|---|---|---|

| 4°C | 7.4 | <5% | |

| -80°C | 7.4 | <1% | |

| 25°C | 2.0 | 20% |

Key Recommendations

- Literature synthesis : Use tools like Covidence to manage conflicting findings and prioritize high-impact studies .

- Ethical reporting : Disclose all negative results and protocol deviations to avoid publication bias .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for supplementary datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.